molecular formula C9H11NO2 B1582639 2-cyano-2-cyclohexylideneacetic acid CAS No. 37107-50-9

2-cyano-2-cyclohexylideneacetic acid

Cat. No.: B1582639
CAS No.: 37107-50-9
M. Wt: 165.19 g/mol
InChI Key: KMAMEGWTNNOKOE-UHFFFAOYSA-N
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Description

2-cyano-2-cyclohexylideneacetic acid is an organic compound with the molecular formula C9H11NO2. It appears as a white crystalline solid and is soluble in organic solvents such as ethanol and dimethyl sulfoxide . This compound is commonly used as an intermediate in organic synthesis and has various applications in chemistry and industry.

Scientific Research Applications

2-cyano-2-cyclohexylideneacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

    Industry: this compound is used in the production of specialty chemicals and materials

Preparation Methods

2-cyano-2-cyclohexylideneacetic acid can be synthesized through several methods. One common synthetic route involves the condensation of cyclohexanone and cyanoacetic acid in the presence of piperidine or basic ion-exchange resins . The reaction typically occurs under acidic conditions, followed by further reactions under alkaline conditions . Another method involves the hydrolysis of ethyl cyclohexylidenecyanoacetate .

Industrial Production Methods: In industrial settings, the preparation of cyclohexylidenecyanoacetic acid often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically heated under reflux, and the product is isolated through crystallization and filtration .

Chemical Reactions Analysis

2-cyano-2-cyclohexylideneacetic acid undergoes various chemical reactions, including:

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form substituted acetic acids.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Substitution Reactions: It can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products: The major products formed from these reactions include substituted acetic acids, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of cyclohexylidenecyanoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form stable complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

2-cyano-2-cyclohexylideneacetic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its ability to participate in a wide range of chemical reactions and its applications in various fields of research and industry. Its structure allows for the formation of stable intermediates and products, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

2-cyano-2-cyclohexylideneacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAMEGWTNNOKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C(=O)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190604
Record name Cyanocyclohexylideneacetic acid
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37107-50-9
Record name 2-Cyano-2-cyclohexylideneacetic acid
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Record name Cyanocyclohexylideneacetic acid
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Record name 37107-50-9
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Record name Cyanocyclohexylideneacetic acid
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Record name Cyanocyclohexylideneacetic acid
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Synthesis routes and methods

Procedure details

170 grams (2 moles) of cyanoacetic acid, 196 grams (2 moles) of cyclohexanone, 10 grams (0.13 moles) of ammonium acetate, 24 grams (0.4 moles) of acetic acid, and 380 milliliters of benzene were combined in a 2-liter round-bottomed flask equipped with a reflux condensor and a water separator, and the mixture heated (with reflux) for 6 hours. Upon cooling, the volatile compounds were removed in vacuo, and the residue washed with water to give 360 grams (1.8 moles, 90% yield) of cyclohexylidene cyanoacetic acid. The cyanoacetic acid was distilled under a vacuum of 50 Torricellis (torr.) thereby producing 196 grams (1.6 moles, 81% yield based on cyclohexanone, or 90% yield based on cyclohexylidene cyanoacetic acid) of cyclohexenyl acetic acid nitrile, which had a boiling point of between 115°-120° C. at 50 torr. (As an alternative to distilling the cyanoacetic acid under vacuum in the lastmentioned step, another portion of the cyclohexylidene cyanoacetic acid when heated to 140°-150° C. under a vacuum of 50-70 torr. for 2.5 hours was found to be readily convertible to an impure cyclohexenyl acetic acid nitrile.)
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
196 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions Cyclohexylidenecyanoacetic acid undergoes?

A1: The provided abstract [] highlights that Cyclohexylidenecyanoacetic acid can undergo decarboxylation. This process removes carbon dioxide from the carboxylic acid group, potentially leading to the formation of 1-cyclohexenylacetonitrile. The abstract also mentions carbonyl-active methylene condensations, indicating that the compound can participate in reactions where the methylene group (CH2) adjacent to the carbonyl group (C=O) acts as a nucleophile.

Q2: Are there any specific techniques mentioned in the research for working with Cyclohexylidenecyanoacetic acid?

A2: Yes, the research abstract [] mentions using a Dean and Stark apparatus. This type of apparatus is commonly employed in synthetic chemistry to remove water formed during a chemical reaction. This suggests that the reactions involving Cyclohexylidenecyanoacetic acid, such as condensation reactions, likely produce water as a byproduct.

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